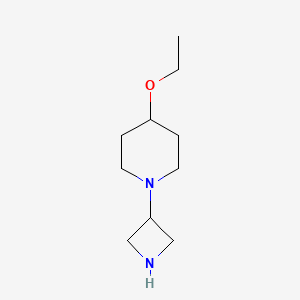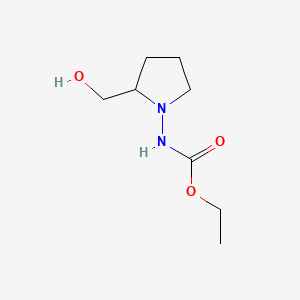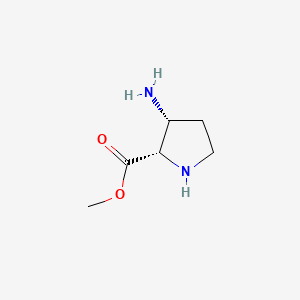![molecular formula C8H11NO2 B574102 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one CAS No. 181956-63-8](/img/structure/B574102.png)
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a versatile scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a catalytic method using metal-organic frameworks has been reported to facilitate the preparation of similar tetrahydropyrido compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This often includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrido-oxazine scaffold.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile building block for synthesizing complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a potential lead compound for developing new drugs, particularly in oncology.
Industry: In the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
Tetrahydropyrido[2,3-d]pyrimidines: Used in various biological applications.
Uniqueness
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one stands out due to its unique combination of pyridine and oxazine rings, which provides a distinct scaffold for drug development
Eigenschaften
CAS-Nummer |
181956-63-8 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.181 |
IUPAC-Name |
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C8H11NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h1-2,7H,3-6H2 |
InChI-Schlüssel |
CBWRCECSCCECLJ-UHFFFAOYSA-N |
SMILES |
C1COCC2N1C=CC(=O)C2 |
Synonyme |
Pyrido[2,1-c][1,4]oxazin-8(1H)-one, 3,4,9,9a-tetrahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7S)-7-amino-3-cyano-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574019.png)
![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)





